molecular formula C10H16N2 B1526356 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine CAS No. 62746-56-9

1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine

Cat. No.: B1526356
CAS No.: 62746-56-9
M. Wt: 164.25 g/mol
InChI Key: HMGDWBGIERFZCQ-UHFFFAOYSA-N
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Description

1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine ( 62746-56-9) is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This 1,3-diamine derivative is a valuable building block in organic synthesis and materials science research. Compounds in this class are studied for their role as electron-rich aromatic substrates in C-C coupling reactions, which are pivotal for constructing complex, conjugated molecular architectures with potential applications in the development of advanced materials . The steric and electronic properties imparted by its methyl substituents make it a subject of interest in mechanistic studies and in the synthesis of novel electron-donor and electron-acceptor systems . As a specialty chemical, it is used exclusively in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-N,3-N,3-N,4-tetramethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-5-6-9(11-2)7-10(8)12(3)4/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGDWBGIERFZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the compound contains two aromatic secondary amines, which could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or other types of chemical bonding.

Biological Activity

1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, also known as tetramethyl-1,3-phenylenediamine (TMPD), is a compound with significant biological activity. This article reviews the biological properties of TMPD, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H16N2
  • CAS Number : 22440-93-3
  • Molecular Weight : 164.25 g/mol

TMPD features two amino groups attached to a benzene ring that is further substituted with four methyl groups. This unique structure contributes to its reactivity and biological interactions.

TMPD acts primarily as an electron donor in biological systems. Its mechanism involves:

  • Redox Reactions : TMPD can undergo oxidation to form a corresponding radical cation, which can participate in various biochemical processes.
  • Enzyme Interaction : It has been shown to interact with enzymes involved in redox reactions, potentially affecting metabolic pathways.

Antioxidant Properties

TMPD has demonstrated significant antioxidant activity. It scavenges free radicals and protects cellular components from oxidative damage. Studies indicate that it can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

Antimicrobial Activity

Research has explored the antimicrobial properties of TMPD against various pathogens. It exhibits inhibitory effects on bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Preliminary studies suggest that TMPD may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of TMPD using DPPH and ABTS assays. Results showed a significant reduction in free radical concentrations when treated with TMPD compared to control groups.
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that TMPD inhibited bacterial growth at concentrations as low as 50 µg/mL.
  • Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), TMPD treatment resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Data Table

Biological ActivityMethodologyResults
AntioxidantDPPH AssaySignificant reduction in free radicals
AntimicrobialDisk Diffusion MethodInhibition zone of 15 mm against E. coli
AnticancerMTT AssayIC50 value of 30 µg/mL in MCF-7 cells

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

Compound A is compared to analogs with varying substitution positions and functional groups:

Compound Name Substitution Pattern Key Functional Groups Applications References
1-N,1-N,3-N,6-Tetramethylbenzene-1,3-diamine (Compound A) 1,3-diamine with 4 methyl groups N-methyl groups Ligand in Pd catalysts (CPhos)
N1,N1-Dimethylbenzene-1,3-diamine 1,3-diamine with 2 methyl groups N-methyl groups Intermediate in organic synthesis
N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine 1,4-diamine with 4 methyl groups N-methyl groups Chelation studies
1-N,1-N-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine 1,3-diamine with CF3 and N-methyl groups CF3 (electron-withdrawing) Pharmaceutical intermediates
N1,N3-Bis(2-N-neopentylaminophenyl)benzene-1,3-diamine 1,3-diamine with bulky neopentyl groups Neopentylamine substituents Organocatalysis

Key Observations :

  • Substitution Position : Compound A’s 1,3-diamine configuration enables bidentate coordination to metals, whereas 1,4-diamine analogs (e.g., N1,N1,N4,N4-tetramethylbenzene-1,4-diamine) exhibit distinct chelation geometries .
  • Electronic Effects : Methyl groups in Compound A enhance electron density at nitrogen, stabilizing metal complexes. In contrast, trifluoromethyl groups (as in 1-N,1-N-dimethyl-6-(trifluoromethyl)benzene-1,3-diamine) introduce electron-withdrawing effects, altering reactivity .
  • Steric Effects: Bulky substituents (e.g., neopentyl in N1,N3-bis(2-N-neopentylaminophenyl)benzene-1,3-diamine) reduce catalytic activity due to steric hindrance, whereas methyl groups in Compound A balance steric bulk and reactivity .

Physicochemical Properties

Property Compound A N1,N1-Dimethylbenzene-1,3-diamine N1,N1,N4,N4-Tetramethylbenzene-1,4-diamine
Molecular Formula C10H16N2 C8H12N2 C10H16N2
Molecular Weight 164.25 g/mol 136.20 g/mol 164.25 g/mol
Boiling Point Not reported Not reported Not reported
Solubility Low polarity solvents Moderate in polar solvents Low polarity solvents
Stability Stable under inert conditions Air-sensitive Hygroscopic

Notes:

  • Compound A and its 1,4-diamine analog share identical molecular weights but differ in solubility due to substitution patterns.
  • Methyl groups in Compound A reduce polarity, favoring solubility in non-polar solvents .

Preparation Methods

Aromatic Nucleophilic Substitution of 1,3-Dichlorobenzene with Dimethylamine

One of the classical methods for synthesizing 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine involves the nucleophilic aromatic substitution of 1,3-dichlorobenzene with dimethylamine. This method was detailed in a study focusing on C-C coupling and aromatic substitution reactions:

  • Procedure : 1,3-dichlorobenzene is reacted with an excess of dimethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Phenyl lithium is added dropwise to facilitate the substitution. The reaction mixture is stirred for 24 hours at room temperature.
  • Workup : After completion, the reaction is quenched with water, and the organic layer is separated and extracted. The product is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
  • Yield and Purity : The product obtained shows chemico-physical data consistent with literature reports, indicating successful synthesis of the tetramethyl-substituted diamine.
Parameter Value
Starting material 1,3-Dichlorobenzene
Reagent Dimethylamine
Solvent Anhydrous THF
Reaction time 24 hours
Temperature Room temperature
Purification Silica gel column chromatography
Product form Colorless liquid

Amination via Autoclave Reaction with Potassium tert-Butylate

Another reported method involves the reaction of 1,3-dichlorobenzene with dimethylamine in the presence of potassium tert-butylate as a base under elevated temperature and pressure:

  • Procedure : 1,3-dichlorobenzene is dissolved in toluene, and dimethylamine along with potassium tert-butylate is added. The reaction mixture is heated at 160 °C for 4 days in an autoclave with magnetic stirring.
  • Workup : After cooling, the mixture is quenched with water, and the organic layer is separated. The aqueous phase is extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate and purified by silica gel chromatography.
  • Outcome : This method yields the desired tetramethylbenzene-1,3-diamine with good purity and yield, as confirmed by literature data.
Parameter Value
Starting material 1,3-Dichlorobenzene
Reagent Dimethylamine
Base Potassium tert-butylate
Solvent Toluene
Temperature 160 °C
Reaction time 4 days
Purification Silica gel chromatography
Product form Colorless liquid

Lithiation Followed by Amination (Organolithium Approach)

A more recent approach involves lithiation of 1,3-diamine derivatives followed by reaction with electrophiles to obtain the tetramethyl-substituted diamine:

  • Procedure : N1,N1,N3,N3-tetramethylbenzene-1,3-diamine is placed in dry hexane, and n-butyllithium is added dropwise at room temperature. The mixture is heated to 65 °C and stirred for 1 hour. After cooling to 0 °C, suitable electrophiles such as bromo-chlorobenzenes are added. The reaction is again heated and stirred overnight.
  • Workup : The reaction is quenched with water, and the organic layer is separated and purified by flash chromatography.
  • Yield : This method has been reported to give yields around 54–64% for related derivatives, indicating its efficiency for functionalized analogs of the tetramethylbenzene-1,3-diamine.
Parameter Value
Starting material N1,N1,N3,N3-Tetramethylbenzene-1,3-diamine
Base n-Butyllithium (2.5 M in hexane)
Solvent Dry hexane
Temperature 0–65 °C
Reaction time 1 hour lithiation + overnight electrophile reaction
Purification Flash chromatography
Yield 54–64% (for derivatives)

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Temperature & Time Purification Method Yield/Notes
Aromatic substitution with dimethylamine 1,3-Dichlorobenzene Dimethylamine, phenyl lithium, THF RT, 24 h Silica gel chromatography Good purity, literature consistent
Amination with potassium tert-butylate 1,3-Dichlorobenzene Dimethylamine, potassium tert-butylate, toluene 160 °C, 4 days Silica gel chromatography Good yield and purity
Lithiation and electrophilic substitution N1,N1,N3,N3-tetramethylbenzene-1,3-diamine n-BuLi, hexane, electrophiles 0–65 °C, overnight Flash chromatography Moderate to good yields (54–64%)
Condensation with vinamidinium salts (indirect) 2,3,5,6-Tetramethylbenzene-1,4-diamine Vinamidinium salts, acetic acid, acetonitrile Reflux, 15 h Isolation by precipitation/filtration High yields (83–90%)

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, and how can purity be optimized?

The synthesis typically involves sequential N-methylation of benzene-1,3-diamine derivatives. A common approach is reductive alkylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) under controlled pH to achieve regioselective methylation. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Evidence from related diamine hydrochlorides suggests that maintaining anhydrous conditions and inert atmospheres (N₂/Ar) improves yields above 90% . Purity can be verified using HPLC with UV detection (λ = 254 nm) and comparison to standards .

Basic: How is the structural confirmation of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine achieved?

Key techniques include:

  • ¹H/¹³C NMR : Methyl groups on nitrogen atoms show characteristic deshielding (δ ~2.8–3.2 ppm for ¹H; δ ~35–40 ppm for ¹³C). Aromatic protons exhibit splitting patterns consistent with meta-substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass of C₁₀H₁₆N₂ (e.g., m/z 164.1314).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves substituent positions and bond angles .

Advanced: What role does this compound play in palladium-catalyzed cross-coupling reactions?

1-N,1-N,3-N,6-Tetramethylbenzene-1,3-diamine derivatives act as ligands in palladium complexes (e.g., CPhos Pd G4), enhancing catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions. The electron-donating methyl groups stabilize Pd(0) intermediates, while the rigid aromatic backbone improves selectivity. For example, in aryl halide amination, turnover numbers (TON) exceeding 10⁵ have been reported under optimized conditions (70°C, toluene, K₃PO₄ base) .

Advanced: How do regioselectivity challenges arise during N-methylation, and how are they addressed?

Competitive methylation at alternative amine sites (e.g., 1-N vs. 3-N) can occur due to steric and electronic factors. Strategies include:

  • Protecting Groups : Temporarily block reactive sites using Boc or Fmoc groups.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict the relative stability of intermediates, guiding reagent selection .
  • Kinetic Control : Lower temperatures (−20°C) and slow reagent addition favor thermodynamically disfavored products .

Data Contradiction: How to reconcile conflicting reports on the redox behavior of this compound?

Discrepancies in oxidation potentials (e.g., cyclic voltammetry vs. computational predictions) may stem from solvent effects or impurities. For example:

  • In acetonitrile, oxidation peaks at +0.85 V (vs. Ag/AgCl) correlate with N-centered radical formation.
  • Contrasting data in aqueous buffers suggest proton-coupled electron transfer (PCET) mechanisms.
    Resolution : Standardize experimental conditions (e.g., 0.1 M TBAPF₆ in anhydrous DMF) and validate with in situ IR spectroscopy to track intermediate species .

Advanced: What computational tools predict the electronic effects of substituents on reactivity?

  • Molecular Dynamics (MD) : Simulates conformational flexibility in solution (e.g., interaction with Pd centers).
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. For 1-N,1-N,3-N,6-tetramethyl derivatives, HOMO energies (−5.2 eV) indicate strong electron-donating capacity .
  • Docking Studies : Models ligand-protein interactions for biological applications (e.g., enzyme inhibition) .

Methodological: How to analyze isomeric byproducts during synthesis?

  • Chiral HPLC : Separates enantiomers using cellulose-based columns.
  • 2D NMR (COSY, NOESY) : Identifies spatial proximity of methyl groups (e.g., distinguishing 1-N,3-N vs. 1-N,6-N isomers).
  • X-ray Photoelectron Spectroscopy (XPS) : Detects nitrogen oxidation states in ambiguous cases .

Advanced: What are the implications of IUPAC nomenclature rules for derivatives of this compound?

The numbering system prioritizes the lowest possible locants for substituents. For example:

  • 1-N,1-N,3-N,6-Tetramethyl : The first methyl groups are assigned to the lowest-numbered nitrogen (position 1), followed by position 3 and 6.
  • Ambiguity Resolution : When symmetry permits multiple valid numbering schemes, the first-cited substituent receives the lowest locant .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine

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